molecular formula C21H20Cl2N4O4S B054204 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole CAS No. 111281-59-5

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole

Cat. No. B054204
M. Wt: 495.4 g/mol
InChI Key: RSVMMTFLMYFVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its applications in scientific research. DCABT is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities.

Mechanism Of Action

The mechanism of action of DCABT is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. DCABT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DCABT has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Biochemical And Physiological Effects

DCABT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. DCABT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DCABT has been shown to exhibit phototoxicity, which is the ability to cause damage to cells when exposed to light.

Advantages And Limitations For Lab Experiments

DCABT has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use. DCABT is also highly fluorescent, making it useful as a probe for studying protein-ligand interactions. However, DCABT also has some limitations. It has been shown to exhibit phototoxicity, which can limit its use in certain experiments. In addition, DCABT has been shown to exhibit non-specific binding, which can lead to false positive results.

Future Directions

There are several future directions for research on DCABT. One area of research could focus on developing new derivatives of DCABT with improved properties, such as reduced phototoxicity and improved specificity. Another area of research could focus on using DCABT as a tool to study the structure and function of enzymes involved in various biological processes. Finally, DCABT could be further studied for its potential applications in photodynamic therapy for cancer treatment.

Synthesis Methods

DCABT can be synthesized using a multi-step process. The first step involves the reaction of 2-aminophenol with 2-acetoxyethyl bromide to form 2-(2-acetoxyethylamino)phenol. This intermediate is then reacted with 4-nitroaniline to form 2-[4-nitrophenylazo]-2-(2-acetoxyethylamino)phenol. The final step involves the reduction of the nitro group to form DCABT. The synthesis of DCABT has been well-established and is widely used in scientific research.

Scientific Research Applications

DCABT has been extensively studied for its applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DCABT has been used as a fluorescent probe to detect protein-ligand interactions, as well as a tool to study the structure and function of enzymes. DCABT has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

CAS RN

111281-59-5

Product Name

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole

Molecular Formula

C21H20Cl2N4O4S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-11-9-27(10-12-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-18-8-7-17(22)19(23)20(18)32-21/h3-8H,9-12H2,1-2H3

InChI Key

RSVMMTFLMYFVLS-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl

synonyms

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole

Origin of Product

United States

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